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molecular formula C12H10O3 B098014 Methyl 6-hydroxy-2-naphthoate CAS No. 17295-11-3

Methyl 6-hydroxy-2-naphthoate

Cat. No. B098014
M. Wt: 202.21 g/mol
InChI Key: UKZOPQRTQJERQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528160B2

Procedure details

6-Methoxy-naphthalene-2-carboxylic acid methyl ester (0.68 g, 3.13 mmol) is stirred in dichloromethane (50 mL) in an ice/water bath. Aluminum trichloride (1.67 g, 12.5 mmol) is added followed by ethane thiol (1.2 mL, 15.7 mmol). The mixture is stirred at room temperature 2 hr. Water (25 mL) is added and the product is extracted into ethyl acetate (2×75 mL). The combined extracts are concentrated, and the residue is purified via silica gel chromatography eluting with 8:2 hexanes:ethyl acetate to afford the title compound as a white solid, 0.432 g, 69%. MS M++1 203. The structure is confirmed by 1H NMR spectroscopy.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15]C)[CH:11]=2)[CH:6]=1)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3].C(S)C.O>ClCCl>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:15])[CH:11]=2)[CH:6]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ethyl acetate (2×75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 8:2 hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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